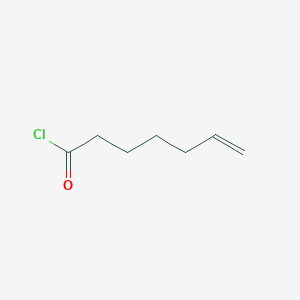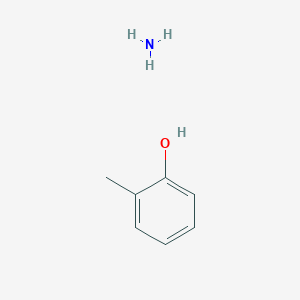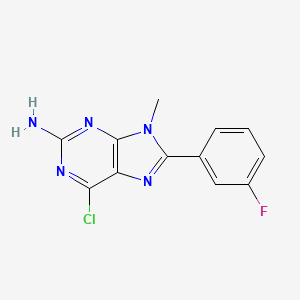
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine is a chemical compound with a complex structure that includes a purine core substituted with chlorine, fluorine, and methyl groups
Métodos De Preparación
The synthesis of 6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the purine core, followed by the introduction of the chloro, fluoro, and methyl substituents under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine can be compared with other similar compounds, such as:
6-Chloro-9H-purine: Lacks the fluorophenyl and methyl substituents, making it less complex.
8-(3-Fluorophenyl)-9H-purine: Lacks the chloro and methyl substituents.
9-Methyl-9H-purine: Lacks the chloro and fluorophenyl substituents. The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications.
Propiedades
Fórmula molecular |
C12H9ClFN5 |
|---|---|
Peso molecular |
277.68 g/mol |
Nombre IUPAC |
6-chloro-8-(3-fluorophenyl)-9-methylpurin-2-amine |
InChI |
InChI=1S/C12H9ClFN5/c1-19-10(6-3-2-4-7(14)5-6)16-8-9(13)17-12(15)18-11(8)19/h2-5H,1H3,(H2,15,17,18) |
Clave InChI |
HDTKYUNBZZNTQL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=NC(=N2)N)Cl)N=C1C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


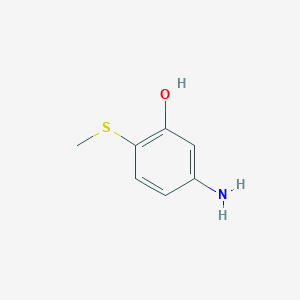
![TERT-BUTYL (1S)-1-(CYCLOHEXYLMETHYL)-2-[METHOXY(METHYL)AMINO]-2-OXOETHYLCARBAMATE](/img/structure/B8572617.png)
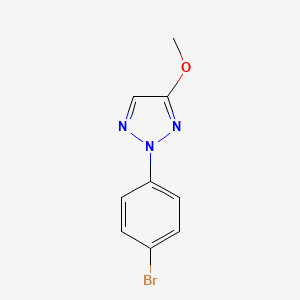
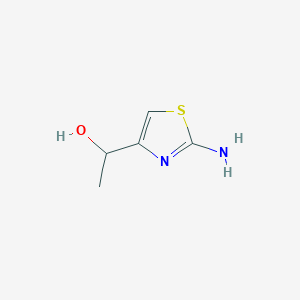
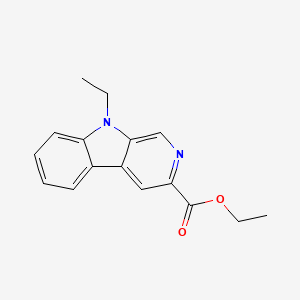

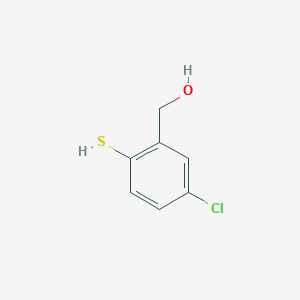
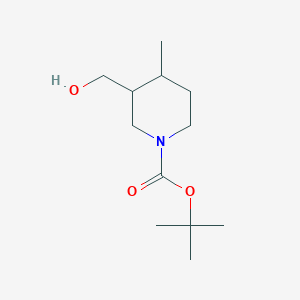
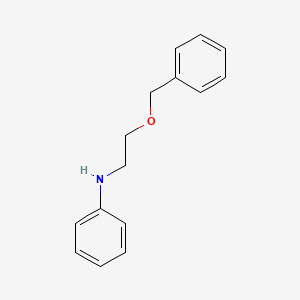
![1-[3-(4-Fluorophenoxy)propyl]piperidine-4-carboxamide](/img/structure/B8572679.png)
